Antitubercular agent-30

Description

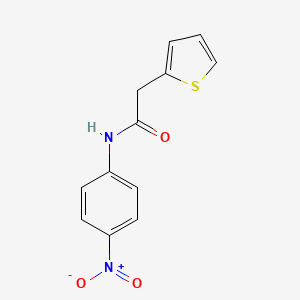

The exact mass of the compound N-(4-nitrophenyl)-2-(2-thienyl)acetamide is 262.04121336 g/mol and the complexity rating of the compound is 311. The solubility of this chemical has been described as 39 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-12(8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOASBEGFXYCEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329797 | |

| Record name | N-(4-nitrophenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200755 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

384857-54-9 | |

| Record name | N-(4-nitrophenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Antitubercular Agent-30

Disclaimer: This document provides a comprehensive overview based on publicly available information. The primary research article detailing the synthesis and evaluation of "Antitubercular agent-30" is not fully accessible, limiting the depth of specific experimental protocols and definitive mechanistic pathways. Therefore, this guide presents the available data in conjunction with plausible mechanisms of action based on related compounds.

Introduction

Tuberculosis remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. "this compound," identified as compound 16 in a series of N-(aryl)-2-thiophen-2-ylacetamides, has emerged from initial screenings as a potential candidate for further investigation. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, based on the available scientific literature. The focus is on its core mechanism of action, supported by quantitative data, representative experimental protocols, and visual diagrams of potential molecular interactions and workflows.

Data Presentation

The primary study on the N-(aryl)-2-thiophen-2-ylacetamide series, including this compound, reported the in vitro activity against Mycobacterium tuberculosis. While the specific minimum inhibitory concentration (MIC) for each compound is not available in the abstract, the range of activity for the most promising compounds was disclosed.

| Compound Series | Active Compounds | Reported MIC Range (µg/mL) | Reference |

| N-(aryl)-2-thiophen-2-ylacetamides | 2, 3, 7, 8, 11, 12, 15, 16 (this compound) , and 20 | 25 - 100 | --INVALID-LINK-- |

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on the chemical scaffold (a thiophene derivative), several plausible mechanisms can be hypothesized. Thiophene-containing compounds have been reported to exhibit antitubercular activity through various pathways.

One of the most critical pathways for Mycobacterium tuberculosis survival is the synthesis of mycolic acids, which are essential components of its unique cell wall. Several antitubercular drugs target this pathway. It is conceivable that N-(aryl)-2-thiophen-2-ylacetamides interfere with a key enzyme in this process. A potential target is the polyketide synthase 13 (Pks13), which is involved in the final condensation step of mycolic acid biosynthesis.[1]

Another possible mechanism for thiophene-based compounds involves the cytochrome bc1-aa3 supercomplex, which is crucial for cellular respiration. Some novel scaffolds have been shown to target the QcrB subunit of this complex.[2]

Furthermore, some nitrothiophene derivatives act as prodrugs that are activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide, which has bactericidal effects.[3][4] While this compound is not a nitrothiophene, the general principle of prodrug activation could be a possibility.

Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Synthesis

The following diagram illustrates a potential mechanism where this compound inhibits a key enzyme in the mycolic acid synthesis pathway, leading to cell wall disruption and bacterial death.

References

- 1. Investigational Thiophene Drug Kills Tuberculosis Bacteria by Blocking Mycolic Acid Synthesis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Antitubercular Agent-30 (PAMCHD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health threat, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This technical whitepaper details the discovery, synthesis, and biological evaluation of a promising candidate, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as Antitubercular agent-30 or PAMCHD. This document provides a comprehensive overview of its synthesis, in vitro efficacy against both replicating and non-replicating persistent mycobacteria, and detailed experimental protocols for its characterization and evaluation.

Introduction: The Emergence of a New Antitubercular Candidate

This compound (PAMCHD) was identified as a promising hit from a whole-cell based phenotypic screening of a diverse library of small molecules against Mycobacterium tuberculosis H37Rv.[1][2] This compound, a derivative of cyclohexane-1,3-dione, has demonstrated significant in vitro activity, positioning it as a valuable lead for the development of new anti-TB drugs.[1][3][4][5] Notably, PAMCHD exhibits both tuberculostatic and tuberculocidal properties and maintains its efficacy against various drug-resistant clinical isolates.[1][3][5][6]

Synthesis of this compound (PAMCHD)

The synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is achieved through a straightforward and efficient one-pot condensation reaction.[7]

Synthetic Scheme

The reaction involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (also known as dimedone) with 2-aminophenol in the presence of triethyl orthoformate, which acts as both a reactant and a dehydrating agent.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro potency of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione against drug-resistant and non-replicating persisters of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

"Antitubercular agent-30" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro evaluation of Antitubercular agent-30, a compound with demonstrated activity against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antitubercular therapeutics.

Chemical Structure and Properties

This compound is a novel synthetic compound identified for its potential as an antibacterial agent. The chemical structure is presented below.

Chemical Structure:

Image Source: MedChemExpress

At present, detailed physicochemical properties such as melting point, boiling point, and solubility in various solvents have not been extensively published in the available literature. For research purposes, it is often supplied as a solid and may be dissolved in solvents like DMSO for in vitro assays.[1]

In Vitro Biological Activity

This compound has been evaluated for its inhibitory activity against Mycobacterium tuberculosis and its cytotoxic effect on mammalian cells. The key quantitative data from these assessments are summarized in the table below.

| Parameter | Test Organism/Cell Line | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis | 50 µg/mL | [1] |

| 85% Lethal Dose (LD85) | Murine Macrophage Cells | ~100 µg/mL | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity of a candidate antitubercular agent, based on standard practices in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antitubercular agent is the lowest concentration that inhibits the visible growth of Mycobacterium tuberculosis. A common method for this determination is the broth microdilution assay.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Sterile saline with Tween 80

-

Alamar Blue or Resazurin reagent

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: A suspension of M. tuberculosis is prepared in sterile saline with Tween 80 and the turbidity is adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: The test compound is serially diluted in Middlebrook 7H9 broth in the 96-well plate to achieve a range of concentrations to be tested.

-

Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compound. Control wells containing only the medium and inoculum (positive control) and only the medium (negative control) are included.

-

Incubation: The microtiter plate is sealed and incubated at 37°C for 7-14 days.

-

Reading Results: After incubation, a growth indicator such as Alamar Blue is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed, indicating inhibition of bacterial growth.

Cytotoxicity Assay in Murine Macrophages

This assay evaluates the toxic effect of the compound on a mammalian cell line, providing an indication of its potential for host toxicity. The MTT assay is a widely used colorimetric method for assessing cell viability.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Macrophage cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator (37°C, 5% CO2).

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with vehicle (DMSO) and untreated cells are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The LD85 is the concentration of the compound that results in 85% cell death.

Visualizations

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the initial in vitro screening and evaluation of a potential antitubercular agent.

Caption: General workflow for the in vitro screening of antitubercular compounds.

Logical Relationship in Candidate Selection

This diagram outlines the logical decision-making process based on the outcomes of the primary in vitro assays.

Caption: Decision-making logic for advancing an antitubercular lead candidate.

References

In Vitro Antimycobacterial Activity of Novel Antitubercular Agents: A Technical Overview

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This technical guide provides an in-depth overview of the in vitro antimycobacterial activity of a representative novel agent, focusing on quantitative data, experimental protocols, and associated cellular pathways. As "Antitubercular agent-30" is not a publicly documented entity, this paper will use "Compound 7c," a recently developed thiazolo[3,2-a][1][2][3]triazine derivative, as a practical exemplar for researchers, scientists, and drug development professionals. This compound has demonstrated promising activity against various strains of Mtb.[4]

Quantitative Data Summary

The in vitro efficacy of an antitubercular agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The tables below summarize the reported in vitro activity of Compound 7c against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 7c against M. tuberculosis Strains [4]

| M. tuberculosis Strain | MIC (µM) |

| Drug-Sensitive (DS) | 2.28 |

| Multi-Drug Resistant (MDR) | 18.14 |

| Extensive Drug-Resistant (XDR) | 36.31 |

Table 2: Inhibitory Concentration (IC50) of Compound 7c against InhA Enzyme [4]

| Target Enzyme | IC50 (µM) |

| InhA (Enoyl-Acyl Carrier Protein Reductase) | 2.47 |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antimycobacterial activity. The following sections describe the typical protocols employed in the in vitro evaluation of novel antitubercular agents like Compound 7c.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of novel compounds against M. tuberculosis is frequently determined using the Microplate Alamar Blue Assay (MABA).[5] This colorimetric assay provides a reliable and high-throughput method for assessing mycobacterial viability.

Materials:

-

Mycobacterium tuberculosis strains (e.g., H37Rv for DS, and clinical isolates for MDR/XDR)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Test compound (e.g., Compound 7c) and standard control drugs (e.g., isoniazid, rifampicin)

-

Alamar Blue reagent

-

Resazurin

Procedure:

-

Bacterial Culture Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth until they reach the mid-logarithmic growth phase. The culture is then diluted to a standardized cell density.

-

Compound Dilution: The test compound is serially diluted in the 96-well plates to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing bacteria without the compound and wells with medium only are included.

-

Incubation: The plates are incubated at 37°C for a period of 5-7 days.

-

Addition of Alamar Blue: After incubation, Alamar Blue and resazurin are added to each well.

-

Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration at which no color change is observed.

Enzyme Inhibition Assay (InhA)

To investigate the mechanism of action, an enzyme inhibition assay targeting a specific mycobacterial enzyme, such as InhA, is performed.

Materials:

-

Recombinant InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Substrate (e.g., 2-trans-dodecenoyl-CoA)

-

Test compound

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture containing the InhA enzyme, NADH, and the test compound at various concentrations is prepared in a suitable buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Monitoring of Reaction: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of IC50: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and the proposed signaling pathway for the mechanism of action of Compound 7c.

References

- 1. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Design, synthesis and anti-Mycobacterium tuberculosis evaluation of new thiazolidin-4-one and thiazolo[3,2-a][1,3,5]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of Antitubercular Agent-30

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening for a novel compound, designated as Antitubercular Agent-30. The document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.

Introduction

The initial phase of drug discovery for new antitubercular agents involves a critical assessment of their potential toxicity to mammalian cells. Preliminary cytotoxicity screening is essential to identify compounds that exhibit selective activity against Mycobacterium tuberculosis while demonstrating minimal harm to host cells. This process helps to de-risk drug candidates early in the development pipeline, saving time and resources. This guide outlines a standard in vitro method, the MTT assay, for evaluating the cytotoxic profile of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human lung fibroblast cell line (e.g., MRC-5)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture human lung fibroblast cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for another 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Presentation

The results of the cytotoxicity screening are summarized below. Cell viability is expressed as a percentage relative to the untreated control. The IC50 value, the concentration of an inhibitor where the response (or binding) is reduced by half, is a key metric for cytotoxicity.

| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| Untreated Control | 1.25 ± 0.08 | 100% |

| Vehicle Control (DMSO) | 1.23 ± 0.07 | 98.4% |

| 0.1 | 1.21 ± 0.09 | 96.8% |

| 1 | 1.15 ± 0.06 | 92.0% |

| 10 | 0.85 ± 0.05 | 68.0% |

| 50 | 0.42 ± 0.04 | 33.6% |

| 100 | 0.15 ± 0.03 | 12.0% |

| IC50 Value (µM) | ~ 35 |

Visualizations

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.

Cytotoxic agents can induce cell death through various mechanisms, including apoptosis. The diagram below shows a simplified representation of the intrinsic apoptosis pathway, which is often triggered by cellular stress.

The Structure-Activity Relationship of Benzothiazoles as Potent Antitubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the benzothiazole class of compounds, a promising scaffold in the development of novel antitubercular agents. The primary mechanism of action for many of these compounds is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[1] This document synthesizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the SAR of this important class of molecules.

Core Structure and Mechanism of Action

Benzothiazoles are heterocyclic compounds that have emerged as a significant scaffold in the fight against Mycobacterium tuberculosis (M. tb).[2][3] Their potency is largely attributed to their ability to target DprE1, an enzyme essential for the biosynthesis of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall.[1][4] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), a key precursor for arabinan synthesis.[4][5] By inhibiting DprE1, benzothiazole derivatives disrupt the formation of the cell wall, leading to bacterial cell death.[4] This targeted approach makes them effective against both drug-susceptible and drug-resistant strains of M. tb.[6]

The DprE1 Pathway and Inhibition

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis and its inhibition by benzothiazole-based agents.

Quantitative Structure-Activity Relationship Data

The antitubercular activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various series of benzothiazole compounds against the H37Rv strain of M. tuberculosis.

Table 1: SAR of Pyrimidine-Tethered Benzothiazole Derivatives

Data from a study on pyrimidine-tethered benzothiazoles highlights the importance of substitutions on the pyrimidine ring.[7]

| Compound ID | R Group (Substitution on Pyrimidine) | MIC (µg/mL) vs. M. tb H37Rv (ATCC 25177) |

| 4 | Unsubstituted | 3.9 |

| 5a | N-CH₃ | 7.81 |

| 5b | N-CH₂COOC₂H₅ | 0.98 |

| 5c | N-CH₂C₆H₅ | 0.24 |

| 12 | 6-(4-phenylpiperazin-1-yl) | 0.98 |

| 15 | 6-(4-methylpiperazin-1-yl) | 0.48 |

| INH | Isoniazid (Reference) | 0.06 |

Key observation: N-alkylation of the pyrimidine ring with bulky, lipophilic groups such as benzyl (5c) or the introduction of piperazine moieties (12, 15) significantly enhances the antitubercular activity compared to the unsubstituted parent compound (4).[7]

Table 2: SAR of Benzothiazole-Thiazole Hybrids

This series explores the effect of substitutions on a phenyl ring attached to a thiazole moiety, which is then linked to the benzothiazole core.[8]

| Compound ID | R Group (Substitution on Phenyl Ring) | MIC (µg/mL) vs. M. tb H37Rv |

| 4a | 4-H | 31.25 |

| 4b | 4-NO₂ | 3.90 |

| 4c | 4-Cl | 7.81 |

| 4d | 4-F | 15.63 |

| 4f | 2-Cl | 7.81 |

Key observation: The presence of electron-withdrawing groups, such as nitro (4b) and halogens (4c, 4d, 4f), on the phenyl ring enhances the antitubercular activity.[8] The nitro-substituted compound 4b was the most potent in this series.[8]

Table 3: SAR of 2-Amido Benzothiazole Derivatives

This table presents data for benzothiazoles with different amide linkages at the 2-position.

| Compound ID | Amide Moiety | MIC (µg/mL) vs. M. tb H37Rv |

| V | 2-[5-(4-Bromophenyl)-2-furylcarboxamido] | > 50 |

| IX | 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy | 1.6 |

| Isoniazid | Reference Drug | 0.4 |

Key observation: The introduction of a methoxy group at the 6-position of the benzothiazole ring can dramatically increase potency, as seen by comparing compound V with the significantly more active compound IX.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for SAR studies. The following are standard methodologies for evaluating the antitubercular activity and cytotoxicity of benzothiazole derivatives.

General Synthesis of Benzothiazole Derivatives

A common synthetic route involves the condensation of substituted 2-aminothiophenols with various reagents. The following diagram outlines a generalized workflow for synthesizing benzothiazole-based compounds.

Example Protocol (One-pot Biginelli reaction): [3]

-

Dissolve benzothiazolyloxobutanamide, a substituted aromatic aldehyde, and thiourea in an appropriate solvent (e.g., ethanol).

-

Add a catalyst if required.

-

Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final compound using spectroscopic methods (NMR, IR, Mass Spectrometry).

Antitubercular Activity Screening: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the MIC of compounds against M. tuberculosis.[10][11]

Materials:

-

96-well microtiter plates (black, clear-bottomed for fluorimetric reading).[12]

-

Middlebrook 7H9 broth supplemented with OADC or similar.[10]

-

Resazurin sodium salt solution (e.g., 0.01% wt/vol in distilled water).[10]

-

M. tuberculosis H37Rv culture.

-

Test compounds and reference drugs (e.g., Isoniazid, Rifampicin).

Procedure:

-

Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row.

-

Inoculum Preparation: Prepare a suspension of M. tb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension (e.g., 1:20) in broth.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a drug-free growth control and a media-only sterility control.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Indicator Addition: After incubation, add 30 µL of resazurin solution to each well.[12]

-

Re-incubation: Re-incubate the plates for 24-48 hours.

-

Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[10]

Cytotoxicity Assay: MTT Assay

It is crucial to assess the toxicity of lead compounds against mammalian cells to determine their selectivity index. The MTT assay is a standard colorimetric assay for this purpose.[13]

Materials:

-

Human cell line (e.g., HepG2 hepatocytes, THP-1 macrophages).[14]

-

96-well plates.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.[15]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 hours).[15]

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion

The benzothiazole scaffold represents a highly promising foundation for the development of new antitubercular drugs, primarily through the potent inhibition of the essential DprE1 enzyme. Structure-activity relationship studies consistently demonstrate that the efficacy of these agents can be significantly modulated by strategic substitutions on the benzothiazole core and appended moieties. Key takeaways for drug development professionals include the enhancement of activity through the introduction of lipophilic and electron-withdrawing groups, as well as specific heterocyclic substitutions that can improve potency and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new benzothiazole derivatives, enabling the identification of candidates with high efficacy against M. tuberculosis and low cytotoxicity, thereby accelerating the journey towards novel and effective tuberculosis therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. biorxiv.org [biorxiv.org]

- 6. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 7. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. academic.oup.com [academic.oup.com]

- 13. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives [mdpi.com]

- 14. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Pretomanid: A Technical Guide to a Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of novel therapeutic agents to combat drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of Pretomanid (formerly PA-824), a novel nitroimidazooxazine with potent bactericidal activity. This document details its unique dual mechanism of action, summarizes key quantitative efficacy data, provides comprehensive experimental protocols for its evaluation, and visualizes its metabolic activation and experimental workflows through detailed diagrams.

Introduction

Pretomanid is a critical component of new, shorter, and more effective treatment regimens for tuberculosis, particularly for drug-resistant forms of the disease.[1] It belongs to a class of compounds known as nitroimidazoles and is a prodrug that requires intracellular activation to exert its antimycobacterial effects.[1][2][3] Its development marks a significant advancement in the fight against TB, offering a new mechanism of action to overcome existing drug resistance patterns.

Mechanism of Action

Pretomanid exhibits a unique, dual mechanism of action that is effective against both actively replicating and dormant, non-replicating M. tuberculosis.[1][3]

-

Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This disruption of the cell wall integrity leads to bacterial cell death.[3]

-

Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environments characteristic of tuberculous granulomas where bacilli are often dormant, Pretomanid acts as a respiratory poison.[3] The activation of the drug releases reactive nitrogen species, including nitric oxide (NO), which are toxic to the bacteria and disrupt cellular respiration.[1][2]

This dual activity makes Pretomanid a potent agent for sterilizing tuberculous lesions and reducing the duration of treatment.

Metabolic Activation Pathway

Pretomanid is a prodrug that is activated within the mycobacterium through a specific enzymatic pathway.

Caption: Metabolic activation of Pretomanid within M. tuberculosis.

Quantitative Efficacy Data

The in vitro potency of Pretomanid against drug-susceptible M. tuberculosis is a key indicator of its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

| Parameter | Organism | Value (µg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis (Drug-Susceptible) | 0.015 - 0.25 | [4][5] |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.015 - 0.25 | [4] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of antitubercular agents. The following sections provide methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis.[6][7]

Objective: To determine the lowest concentration of Pretomanid that inhibits the visible growth of M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Pretomanid stock solution (dissolved in DMSO)

-

M. tuberculosis H37Rv (ATCC 27294) or other susceptible strains

-

Sterile 96-well U-shaped microtiter plates

-

Inverted mirror for reading

-

Incubator at 37°C

Procedure:

-

Inoculum Preparation:

-

Culture M. tuberculosis in 7H9 broth to mid-log phase.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[7]

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of Pretomanid in 7H9 broth in a separate 96-well plate.

-

-

Plate Inoculation:

-

Add 100 µL of the appropriate Pretomanid dilution to the wells of the assay plate.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a drug-free growth control well (inoculum + broth) and a sterility control well (broth only).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7-21 days.

-

-

Reading Results:

-

Visually inspect the plates for bacterial growth using an inverted mirror. The MIC is the lowest concentration of Pretomanid that shows no visible growth compared to the drug-free control.[6]

-

References

- 1. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repub.eur.nl [repub.eur.nl]

A Technical Guide to Pretomanid (Antitubercular agent-30) for the Treatment of Drug-Resistant Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global public health. This has necessitated the development of novel therapeutic agents with unique mechanisms of action. Pretomanid, a member of the nitroimidazooxazine class, is a recently developed antitubercular agent that has demonstrated significant efficacy against drug-resistant M.tb strains.[1][2] This document provides a comprehensive technical overview of pretomanid, including its mechanism of action, in vitro and in vivo efficacy data, and the methodologies of key experimental and clinical evaluations.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[3][4] Its dual mechanism of action makes it effective against both actively replicating and dormant, non-replicating bacilli.[4][5]

-

Activation: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is unique to mycobacteria.[3][6] This enzyme utilizes the reduced cofactor F420 to reduce the nitro group of pretomanid.[3]

-

Action against Replicating M.tb: In aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][7] This disruption of cell wall integrity leads to bacterial cell death.[7]

-

Action against Non-Replicating M.tb: Under anaerobic conditions, the activation of pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[5][7] These reactive species act as respiratory poisons, disrupting the bacterium's energy metabolism and leading to cell death even in a dormant state.[4][5]

Below is a diagram illustrating the activation and mechanism of action of Pretomanid.

References

- 1. Tuberculosis | Pretomanid in drug-resistant tuberculosis: a profile of its use | springermedicine.com [springermedicine.com]

- 2. drugtopics.com [drugtopics.com]

- 3. grokipedia.com [grokipedia.com]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pretomanid - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Pretomanid? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Antitubercular Agent-30

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed in vitro assay protocols for the evaluation of "Antitubercular agent-30," a novel compound with potential activity against Mycobacterium tuberculosis. The following protocols describe methods to determine the minimum inhibitory concentration (MIC), assess cytotoxicity in mammalian cell lines, and evaluate intracellular antimycobacterial activity. These assays are fundamental in the preclinical development of new antitubercular agents.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity profile of this compound against Mycobacterium tuberculosis H37Rv and its cytotoxicity against the Vero mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Compound | Mycobacterium tuberculosis H37Rv MIC (µg/mL) |

| This compound | 0.8 |

| Isoniazid (Control) | 0.1 |

| Rifampicin (Control) | 0.2 |

Table 2: Cytotoxicity (IC50) of this compound

| Compound | Vero Cell Line IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |

| This compound | > 64 | > 80 |

| Isoniazid (Control) | > 100 | > 1000 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv using a colorimetric assay.[1][2]

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

This compound

-

Isoniazid and Rifampicin (positive controls)

-

Alamar Blue reagent

-

Tween 80

Procedure:

-

Prepare a stock solution of this compound and control drugs in an appropriate solvent (e.g., DMSO).

-

Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Serially dilute the test compounds and controls across the plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include wells with bacteria only (growth control) and wells with media only (sterility control).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[2]

-

Re-incubate the plates at 37°C for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Caption: Workflow for MIC determination using MABA.

Cytotoxicity Assessment using MTT Assay

This protocol describes the evaluation of the cytotoxic effects of this compound on a mammalian cell line (e.g., Vero) using the MTT assay.[3][4][5][6]

Materials:

-

Vero cells (or other suitable mammalian cell line)

-

96-well tissue culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

CO2 incubator

Procedure:

-

Seed 1 x 10^4 Vero cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

-

After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with cells and medium only (cell viability control) and wells with medium only (background control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for cytotoxicity assessment using MTT assay.

Intracellular Activity against M. tuberculosis in Macrophages

This protocol is designed to assess the ability of this compound to kill M. tuberculosis residing within macrophages.[7][8][9]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Mycobacterium tuberculosis H37Rv

-

12-well tissue culture plates

-

DMEM with 10% FBS

-

This compound

-

Lysis buffer (e.g., 0.1% SDS)

-

Middlebrook 7H11 agar plates

Procedure:

-

Seed RAW 264.7 cells into 12-well plates and incubate overnight.

-

Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[8]

-

Wash the cells three times with sterile PBS to remove extracellular bacteria.

-

Add fresh medium containing different concentrations of this compound. Include an untreated control.

-

Incubate the plates for 48-72 hours.

-

After incubation, wash the cells and lyse them with lysis buffer to release intracellular bacteria.

-

Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar.

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

Count the colony-forming units (CFU) to determine the number of surviving intracellular bacteria.

-

Compare the CFU counts from treated and untreated wells to determine the intracellular killing activity.

Caption: Workflow for intracellular activity assay.

Proposed Mechanism of Action of this compound

Based on preliminary screening (data not shown), it is hypothesized that this compound inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.[10] This mechanism is similar to that of the first-line drug isoniazid. The proposed pathway involves the inhibition of the InhA enzyme (enoyl-acyl carrier protein reductase), which is essential for the elongation of fatty acids required for mycolic acid production.

Caption: Proposed mechanism of action of this compound.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pak.elte.hu [pak.elte.hu]

- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 10. sysrevpharm.org [sysrevpharm.org]

Application Notes and Protocols for Cell-Based Assays of Antitubercular Agent-30

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document provides detailed application notes and protocols for the initial in vitro cell-based evaluation of a novel compound, "Antitubercular agent-30." The methodologies described herein are standard assays for determining the antimycobacterial potency and host cell cytotoxicity of investigational compounds.

This compound has demonstrated initial promise with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Mycobacterium tuberculosis.[1] Furthermore, it exhibits low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µg/mL in murine macrophage cell lines.[1] These preliminary data warrant further investigation into its efficacy and mechanism of action.

The following sections detail the protocols for determining the MIC using the Microplate Alamar Blue Assay (MABA), assessing intracellular growth inhibition within macrophages, and evaluating cytotoxicity. Additionally, a hypothetical signaling pathway is presented to guide further mechanism-of-action studies.

Data Presentation

Table 1: In Vitro Activity of this compound and Control Drugs

| Compound | MIC (µg/mL) vs. M. tb H37Rv | CC50 (µg/mL) vs. Macrophages | Selectivity Index (SI = CC50/MIC) |

| This compound | 50 [1] | >100 [1] | >2 |

| Isoniazid | 0.015 - 0.06 | >100 | >1667 - 6667 |

| Rifampicin | 0.06 - 0.25 | >25 | >100 - 417 |

| Ethambutol | 0.5 - 2.0 | >100 | >50 - 200 |

Note: MIC values for control drugs are sourced from various studies and can vary based on the specific strain and assay conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method to determine the MIC of a compound against M. tb.[2][3][4][5] Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

This compound

-

Isoniazid or Rifampicin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well flat-bottom plates

-

Alamar Blue reagent

-

Sterile deionized water

-

Incubator at 37°C

Procedure:

-

Preparation of M. tb Inoculum:

-

Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations. Prepare similar dilutions for the positive control.

-

-

Assay Plate Setup:

-

Add 200 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.

-

Add 100 µL of 7H9 broth to all experimental wells.

-

Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.

-

Add 100 µL of the prepared M. tb inoculum to each well, bringing the final volume to 200 µL.

-

Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Addition of Alamar Blue and Final Reading:

-

After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[4]

-

Re-incubate the plates at 37°C for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

Intracellular Mycobacterial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of M. tb within macrophages, which is a crucial step in assessing potential therapeutic efficacy.

Materials:

-

RAW 264.7 or other suitable macrophage cell line

-

DMEM or RPMI-1640 medium with 10% FBS

-

Mycobacterium tuberculosis H37Rv

-

This compound

-

Isoniazid or Rifampicin (positive control)

-

Sterile 12-well or 24-well plates

-

Sterile water

-

7H11 agar plates

Procedure:

-

Macrophage Seeding:

-

Seed macrophages into 12- or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁵ cells/well for a 12-well plate).

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Infection of Macrophages:

-

Prepare an M. tb H37Rv suspension and adjust the concentration to achieve a multiplicity of infection (MOI) of 5-10.

-

Remove the culture medium from the macrophages and infect with the M. tb suspension.

-

Incubate for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis.

-

Wash the cells three times with sterile PBS to remove extracellular bacteria.

-

-

Compound Treatment:

-

Add fresh culture medium containing serial dilutions of this compound or control drugs to the infected cells.

-

Include a "no drug" control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

-

Quantification of Intracellular Bacteria:

-

At the end of the incubation period, lyse the macrophages with sterile water.

-

Prepare serial dilutions of the cell lysates and plate on 7H11 agar.

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

Count the number of CFUs to determine the extent of intracellular bacterial growth inhibition.

-

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells, which is essential for calculating the selectivity index.

Materials:

-

RAW 264.7 or other suitable macrophage cell line

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound

-

DMSO

-

Sterile 96-well flat-bottom plates

-

MTS or similar cell viability reagent

-

Incubator at 37°C with 5% CO₂

Procedure:

-

Cell Seeding:

-

Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Include a "no drug" (vehicle control) and a "no cell" (background) control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

-

Cell Viability Measurement:

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Hypothetical Signaling Pathway for this compound

The precise mechanism of action for this compound is currently unknown. The following diagram illustrates a hypothetical pathway where the agent acts as a prodrug, a common mechanism for antituberculars, and subsequently inhibits a critical enzyme in a key metabolic pathway of M. tb, such as mycolic acid synthesis.

This proposed pathway provides a framework for future studies, which could include identifying the activating enzyme, the specific molecular target, and the resulting metabolic disruptions in M. tb. Understanding the mechanism of action is critical for the further development and optimization of this compound as a potential therapeutic.

References

- 1. Frontiers | Mycobacterium Growth Inhibition Assay of Human Alveolar Macrophages as a Correlate of Immune Protection Following Mycobacterium bovis Bacille Calmette–Guérin Vaccination [frontiersin.org]

- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agent-30 Against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has intensified the search for novel antitubercular agents with unique mechanisms of action. Antitubercular Agent-30 is a novel synthetic compound under investigation for its potent antimycobacterial activity. Preliminary studies suggest that its mechanism of action may involve the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall that is essential for the pathogen's survival and virulence.[2][3][4][5]

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method.[6][7][8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for evaluating the efficacy of a new drug candidate.[9][10][11]

Principle of the Assay

The broth microdilution assay is a widely used method for determining the MIC of antimicrobial agents.[6][7][8][12] The assay involves preparing serial twofold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of M. tuberculosis. Following an incubation period, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the agent that completely inhibits visible growth. This method allows for the simultaneous testing of multiple concentrations and provides a quantitative measure of the agent's potency.[11][13][14]

Experimental Protocols

Biosafety Precautions: All work involving live Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.

Materials and Reagents:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates.

-

This compound (stock solution of known concentration).

-

Middlebrook 7H9 broth base.

-

OADC enrichment (Oleic Acid-Albumin-Dextrose-Catalase).

-

Glycerol.

-

Tween 80.

-

Sterile distilled water.

-

Sterile 96-well U-bottom microtiter plates.

-

Sterile reagent reservoirs.

-

Multichannel and single-channel pipettes.

-

Inverted mirror for reading plates.

-

Spectrophotometer (optional, for optical density measurements).

-

Biosafety cabinet.

-

Incubator (37°C with 5% CO2).

Protocol 1: Preparation of Media and Reagents

-

Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on Mtb growth.

-

Drug Dilution Series:

-

Prepare a working solution of this compound in complete Middlebrook 7H9 broth at four times the highest desired final concentration.

-

In a sterile 96-well plate (the "drug plate"), add 100 µL of complete Middlebrook 7H9 broth to wells in columns 2 through 11.

-

Add 200 µL of the 4x working drug solution to column 1.

-

Perform serial twofold dilutions by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

-

Protocol 2: Preparation of M. tuberculosis Inoculum

-

Culture M. tuberculosis H37Rv in complete Middlebrook 7H9 broth until it reaches mid-logarithmic phase (typically 7-14 days).

-

Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).

-

Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL. This will be the working bacterial suspension.

Protocol 3: Microplate Inoculation and Incubation

-

Using a multichannel pipette, transfer 100 µL of the working bacterial suspension to each well in columns 1 through 11 of the drug plate. This will result in a final bacterial concentration of approximately 5 x 10^5 CFU/mL and will dilute the drug concentrations to their final 1x values.

-

Add 200 µL of sterile complete Middlebrook 7H9 broth to the wells in column 12 to serve as a sterility control.

-

Seal the plate with an adhesive plate sealer or place it in a humidified, sealable bag to prevent evaporation.

-

Incubate the plate at 37°C in a 5% CO2 atmosphere for 14 days. Results can be read earlier if growth in the control wells is sufficient.

Protocol 4: Determination and Interpretation of MIC

-

After the incubation period, visually inspect the plate for bacterial growth using an inverted mirror.

-

The growth control wells (column 11) should show visible turbidity or a bacterial pellet at the bottom of the U-shaped well.

-

The sterility control wells (column 12) should remain clear.

-

The MIC is the lowest concentration of this compound that shows no visible growth of M. tuberculosis.[10][13]

-

Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established breakpoints.[10][15][16] Since this compound is a novel compound, these breakpoints would need to be determined through further studies.

Data Presentation

The quantitative MIC data should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical MIC Values of this compound and Control Drugs against M. tuberculosis Strains

| M. tuberculosis Strain | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |

| H37Rv (ATCC 27294) | 0.25 | 0.06 | 0.125 |

| MDR Clinical Isolate 1 | 0.5 | > 4.0 | > 8.0 |

| XDR Clinical Isolate 2 | 0.5 | > 4.0 | > 8.0 |

| Pan-sensitive Isolate 3 | 0.25 | 0.06 | 0.125 |

Mandatory Visualizations

Diagram 1: Experimental Workflow for MIC Determination

Caption: Workflow for the broth microdilution MIC assay.

Diagram 2: Hypothetical Signaling Pathway for this compound

Caption: Hypothetical inhibition of the FAS-II enzyme by Agent-30.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing | PPTX [slideshare.net]

- 10. droracle.ai [droracle.ai]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 13. m.youtube.com [m.youtube.com]

- 14. diva-portal.org [diva-portal.org]

- 15. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]

Application Notes and Protocols for "Antitubercular Agent-30" in a Macrophage Infection Model

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat.[1][2] Mtb has the unique ability to survive and replicate within host macrophages, which are the primary niche for the bacterium.[1][2] Therefore, evaluating the intracellular efficacy of novel therapeutic candidates is a critical step in the development of new anti-TB drugs. In vitro macrophage infection models provide a powerful tool for this purpose, allowing for the characterization of a compound's ability to inhibit Mtb growth within its natural cellular environment.[2]

These application notes provide a detailed protocol for assessing the intracellular antimycobacterial activity of a novel investigational compound, "Antitubercular agent-30," using a human THP-1 macrophage infection model. The protocols outlined below describe the culture and differentiation of THP-1 monocytes, infection with M. tuberculosis, treatment with "this compound," and subsequent determination of intracellular bacterial viability.

Key Experimental Protocols

Culture and Differentiation of THP-1 Macrophages

This protocol describes the maintenance of the human monocytic THP-1 cell line and its differentiation into macrophage-like cells suitable for infection studies.

Materials:

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well and 96-well tissue culture plates

Procedure:

-

Maintenance of THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Differentiation:

-

Seed THP-1 monocytes into tissue culture plates at a density of 2 x 10⁵ cells/well for a 96-well plate or 1 x 10⁶ cells/well for a 6-well plate.

-

Add PMA to a final concentration of 25-100 ng/mL.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will become adherent to the plate.

-

After incubation, wash the cells gently with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent cells and PMA-containing medium.

-

Add fresh, antibiotic-free culture medium and rest the cells for 24 hours before infection.

-

Preparation of Mycobacterium tuberculosis Inoculum

This protocol details the preparation of a single-cell suspension of M. tuberculosis for macrophage infection. Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

PBS with 0.05% Tween 80

-

50 mL conical tubes

-

Syringe and 27-gauge needle

Procedure:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).

-

Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

-

Wash the pellet twice with PBS containing 0.05% Tween 80.

-

Resuspend the final pellet in RPMI-1640 medium without FBS.

-

To create a single-cell suspension, pass the bacterial suspension through a 27-gauge needle 5-10 times to break up clumps.

-

Allow the suspension to sit for 5 minutes to let any remaining large clumps settle.

-

Carefully transfer the upper portion of the suspension to a new tube.

-

Determine the bacterial concentration by measuring the OD₆₀₀ and correlating it to a previously established standard curve of OD versus colony-forming units (CFU)/mL.

Macrophage Infection Protocol

This protocol describes the infection of differentiated THP-1 macrophages with M. tuberculosis.

Caption: Experimental workflow for macrophage infection and drug efficacy testing.

Procedure:

-

Remove the culture medium from the differentiated THP-1 macrophages.

-

Infect the macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

-

Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

-

Gently wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

Add fresh, complete RPMI-1640 medium containing "this compound" at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Isoniazid or Rifampicin).

Evaluation of Intracellular Bacterial Viability (CFU Assay)

This protocol is for quantifying the number of viable intracellular bacteria after treatment.

Procedure:

-

At desired time points post-infection (e.g., 0, 24, 48, 72 hours), aspirate the medium from the wells.

-

Lyse the macrophages by adding 100 µL of 0.1% sodium dodecyl sulfate (SDS) or sterile water and incubating for 10 minutes at room temperature.

-

Prepare serial 10-fold dilutions of the cell lysates in 7H9 broth or PBS with 0.05% Tween 80.

-

Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colonies to determine the number of CFUs per well. The activity of "this compound" is measured as the reduction in log₁₀ CFU compared to the vehicle control.

Cytotoxicity Assay

It is crucial to assess whether the observed reduction in CFU is due to the antibacterial activity of the compound and not its toxicity to the host macrophages.

Procedure:

-

Seed and differentiate THP-1 cells in a 96-well plate as described above.

-

Treat the uninfected macrophages with serial dilutions of "this compound" for the same duration as the infection experiment.

-

Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation